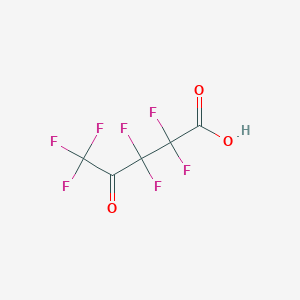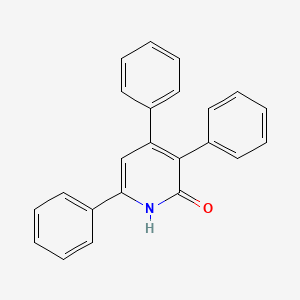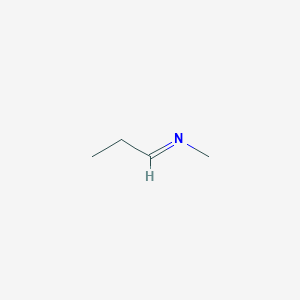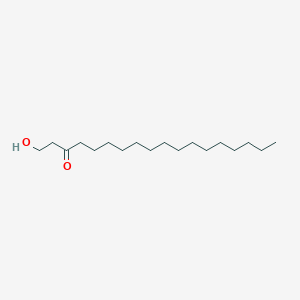arsane CAS No. 6430-24-6](/img/structure/B14736407.png)
[2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropyl](dimethyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is a unique organoarsenic compound characterized by its cyclopropyl ring substituted with difluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane typically involves the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylarsane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Arsenic oxides and fluorinated cyclopropyl derivatives.
Reduction: Reduced arsenic species and corresponding cyclopropyl derivatives.
Substitution: Substituted cyclopropyl derivatives with various functional groups.
Scientific Research Applications
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with applications in electrochemical and electronic devices.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A compound used in proteomics research and as a reagent in organic synthesis.
Uniqueness
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is unique due to its combination of difluoro and trifluoromethyl groups on a cyclopropyl ring, coupled with a dimethylarsane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
6430-24-6 |
|---|---|
Molecular Formula |
C7H7AsF8 |
Molecular Weight |
318.04 g/mol |
IUPAC Name |
[2,2-difluoro-1,3-bis(trifluoromethyl)cyclopropyl]-dimethylarsane |
InChI |
InChI=1S/C7H7AsF8/c1-8(2)4(7(14,15)16)3(5(4,9)10)6(11,12)13/h3H,1-2H3 |
InChI Key |
LCIUIJBMEPDUGT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C1(C(C1(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphaniumolate](/img/structure/B14736337.png)
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)

![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)


![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
